1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a propenone moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Preparation Methods
The synthesis of 1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the cyclization of amidoximes with acyl chlorides or other carboxylic acid derivatives . The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the 1,2,4-oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different substituents.
Common reagents used in these reactions include acyl chlorides, hydroxylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, some 1,2,4-oxadiazole derivatives are recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and biological activities.
1,2,5-Oxadiazole: A regioisomer with distinct reactivity and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-9(14)13-6-4-3-5-8(13)10-11-7-15-12-10/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGXRFMRMXKRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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